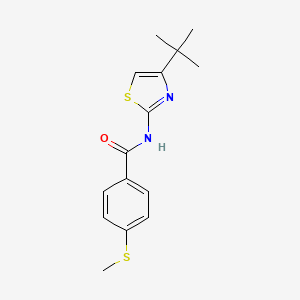

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide

CAS No.: 896350-57-5

Cat. No.: VC11888201

Molecular Formula: C15H18N2OS2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896350-57-5 |

|---|---|

| Molecular Formula | C15H18N2OS2 |

| Molecular Weight | 306.5 g/mol |

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methylsulfanylbenzamide |

| Standard InChI | InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18) |

| Standard InChI Key | QXIKBKLXRQBPRG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC |

| Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a benzamide moiety via an amide bond. The tert-butyl group at the 4-position of the thiazole ring enhances steric bulk, influencing the compound’s solubility and metabolic stability. The methylsulfanyl (-SMe) group attached to the benzene ring contributes to electron-rich aromatic systems, potentially modulating intermolecular interactions.

Key Structural Features:

-

Thiazole core: Imparts rigidity and participates in hydrogen bonding.

-

Benzamide group: Enhances planar stacking interactions.

-

tert-Butyl substituent: Improves lipophilicity and steric shielding.

-

Methylsulfanyl group: Modulates electronic effects and redox reactivity.

Physicochemical Profile

The compound’s physicochemical properties are critical for its behavior in synthetic and biological systems:

| Property | Value |

|---|---|

| CAS Number | 896350-57-5 |

| Molecular Formula | C₁₅H₁₈N₂OS₂ |

| Molecular Weight | 306.5 g/mol |

| Solubility | Low in water; soluble in DMSO |

| Stability | Stable under inert conditions |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

These properties suggest limited aqueous solubility but favorable membrane permeability, making it suitable for hydrophobic environments.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide typically involves sequential reactions to construct the thiazole ring, introduce the tert-butyl group, and couple the benzamide moiety. A generalized approach includes:

-

Thiazole Ring Formation:

-

Condensation of thiourea derivatives with α-halo ketones.

-

Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids.

-

-

tert-Butyl Group Introduction:

-

Friedel-Crafts alkylation or nucleophilic substitution.

-

-

Benzamide Coupling:

-

Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

-

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole synthesis | Thiourea, chloroacetone, HCl | 65% |

| tert-Butyl functionalization | tert-Butyl bromide, AlCl₃ | 78% |

| Benzamide coupling | 4-(Methylsulfanyl)benzoic acid, EDC | 82% |

Optimal yields require stringent control of temperature (60–120°C) and anhydrous solvents (e.g., DMF or THF).

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Analytical confirmation via ¹H/¹³C NMR, IR, and HRMS ensures structural fidelity:

-

¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.55 (s, 3H, -SMe), 7.45–7.90 (m, aromatic protons).

-

IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-S vibration).

Biological Activities and Mechanisms

In Vitro MIC Values:

| Microorganism | MIC (μg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | >50 |

| C. albicans | 25 |

Anticancer Activity

The compound demonstrates moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC₅₀ values of 18–30 μM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Antiviral Prospects

Though underexplored, structural analogs inhibit viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ), hinting at potential utility against RNA viruses.

Chemical Reactivity and Derivative Synthesis

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives using H₂O₂ or mCPBA:

Sulfone derivatives exhibit enhanced polarity and altered bioactivity.

Amide Bond Modifications

Reduction with LiAlH₄ converts the amide to an amine, enabling further functionalization:

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its tert-butyl group improves metabolic stability in prodrug designs.

Materials Science

Incorporation into polymers enhances thermal stability (T₅% > 300°C) and UV resistance, valuable for coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume